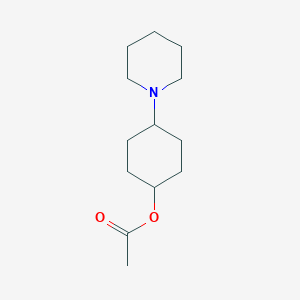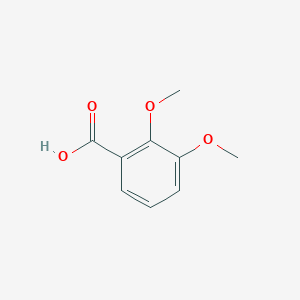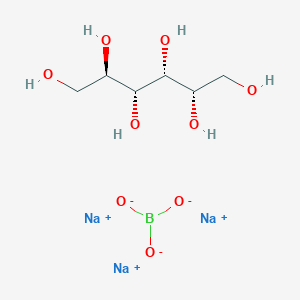
Glucitol, borate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucitol, borate, sodium salt, also known as sodium borohydride, is a white crystalline powder that is widely used in chemical synthesis. It is a powerful reducing agent that can reduce a wide variety of organic and inorganic compounds.
Mecanismo De Acción
The mechanism of action of glucitol, borate, Glucitol, borate, sodium salt salt involves the transfer of hydride ions (H-) to the substrate. The hydride ion is a strong reducing agent that can reduce the substrate by donating electrons. The reaction is catalyzed by a proton source such as water or alcohol. The mechanism of action is highly selective and can reduce specific functional groups.
Efectos Bioquímicos Y Fisiológicos
Glucitol, borate, Glucitol, borate, sodium salt salt has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine. It is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high selectivity and versatility. It can reduce a wide variety of organic and inorganic compounds. It is also easy to handle and store. The limitations of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high reactivity and potential for explosion. It requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research. One direction is the development of new synthetic methods that use glucitol, borate, Glucitol, borate, sodium salt salt as a reducing agent. Another direction is the use of glucitol, borate, Glucitol, borate, sodium salt salt in the synthesis of new pharmaceuticals and agrochemicals. Finally, the use of glucitol, borate, Glucitol, borate, sodium salt salt in green chemistry and sustainable synthesis is an area of growing interest.
Conclusion:
In conclusion, glucitol, borate, Glucitol, borate, sodium salt salt is a powerful reducing agent that is widely used in chemical synthesis. It has high selectivity and versatility and is easy to handle and store. It has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research, including the development of new synthetic methods, the synthesis of new pharmaceuticals and agrochemicals, and the use of green chemistry and sustainable synthesis.
Métodos De Síntesis
The synthesis of glucitol, borate, Glucitol, borate, sodium salt salt involves the reaction of Glucitol, borate, sodium salt borohydride with boron trioxide. The reaction is carried out in anhydrous ethanol or tetrahydrofuran. The reaction is exothermic and requires careful control of temperature and pressure. The product is obtained as a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Glucitol, borate, Glucitol, borate, sodium salt salt is widely used in chemical synthesis. It is a versatile reducing agent that can reduce a wide variety of organic and inorganic compounds. It is used in the reduction of aldehydes, ketones, esters, and carboxylic acids. It is also used in the reduction of metal ions such as copper, silver, and gold. Glucitol, borate, Glucitol, borate, sodium salt salt is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Propiedades
Número CAS |
1337-26-4 |
|---|---|
Nombre del producto |
Glucitol, borate, sodium salt |
Fórmula molecular |
C6H14BNa3O9 |
Peso molecular |
309.95 g/mol |
Nombre IUPAC |
trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate |
InChI |
InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1 |
Clave InChI |
SUJZPJHQXRMNSS-DEDIIKBZSA-N |
SMILES isomérico |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
Otros números CAS |
1337-26-4 |
Sinónimos |
Glucitol, borate, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



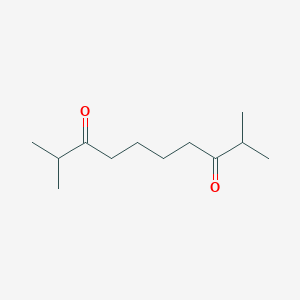

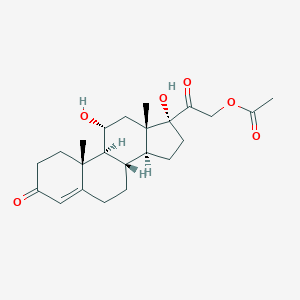
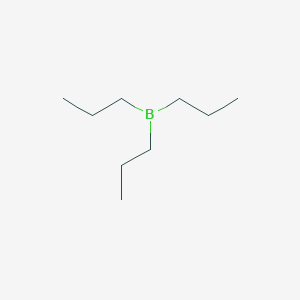
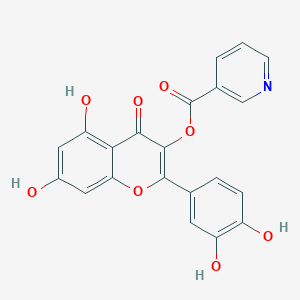
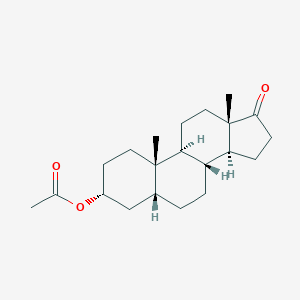
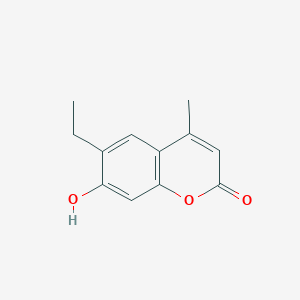
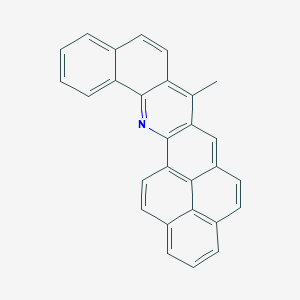
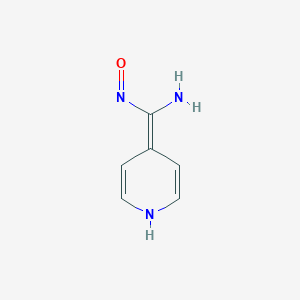
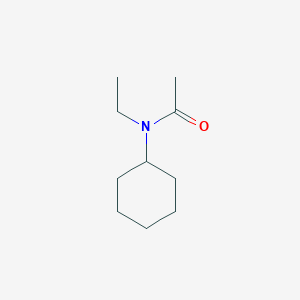
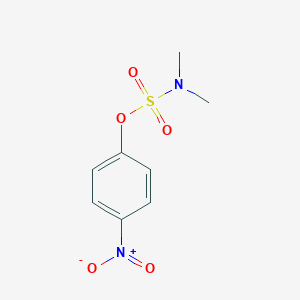
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
